(3-Ethyloxetan-3-yl)methanethiol
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Overview
Description
(3-Ethyloxetan-3-yl)methanethiol is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 g/mol . It is known for its unique structure, which includes an oxetane ring and a thiol group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of polymers , suggesting that its targets could be the monomers or initiators involved in polymerization reactions.
Mode of Action
(3-Ethyloxetan-3-yl)methanethiol is used in photopolymerization processes It’s likely that this compound interacts with its targets (monomers or initiators) through a process of covalent bonding, leading to the formation of a polymer
Biochemical Pathways
Given its role in photopolymerization, it can be inferred that this compound plays a role in the chemical reactions leading to the formation of polymers . The downstream effects of these reactions would be the creation of a polymer structure with desired properties.
Result of Action
The result of the action of this compound is the formation of polymers with desired properties . This is achieved through its role in photopolymerization processes, where it contributes to the formation of a stable front .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of light (given its role in photopolymerization), temperature, and the presence of other chemicals in the reaction mixture . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyloxetan-3-yl)methanethiol typically involves the reaction of 3-ethyloxetan-3-ylmethanol with thiolating agents under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of a thiolating agent like thiourea or hydrogen sulfide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and high yields . The use of automated systems for reagent addition and product separation helps in maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyloxetan-3-yl)methanethiol undergoes various types of chemical reactions, including:
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, sodium periodate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from the reactions of this compound include disulfides, sulfonic acids, and substituted oxetanes .
Scientific Research Applications
(3-Ethyloxetan-3-yl)methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-3-oxetanemethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.
3-Methyl-3-oxetanemethanol: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
3-Hydroxyoxetane: Lacks the ethyl group and thiol group, making it less versatile in synthetic applications.
Uniqueness
(3-Ethyloxetan-3-yl)methanethiol is unique due to the presence of both an oxetane ring and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
IUPAC Name |
(3-ethyloxetan-3-yl)methanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-2-6(5-8)3-7-4-6/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAVKFMGAEVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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